What are the physical and chemical properties of cyanomethyl formate?
What are the physical and chemical properties of cyanomethyl formate?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanomethyl formate (C₃H₃NO₂) is a reactive organic compound primarily utilized as an efficient formylating agent in organic synthesis.[1][2] Its ability to introduce a formyl group (-CHO) under mild conditions makes it a valuable reagent for the protection of amines and the synthesis of various organic intermediates.[1] This technical guide provides a detailed overview of the known physical and chemical properties of cyanomethyl formate, experimental protocols for its synthesis and application, and a discussion of its reactivity.
It is important to note that while formylating agents, in general, play a role in the synthesis of pharmaceuticals, specific applications of cyanomethyl formate in drug development or its interaction with biological signaling pathways are not well-documented in publicly available literature.
Physical and Chemical Properties
Cyanomethyl formate is a colorless to almost colorless liquid.[3][4] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₃NO₂ | [3][5] |
| Molecular Weight | 85.06 g/mol | [3][5] |
| Appearance | Colorless to Almost colorless clear liquid | [3][4] |
| Boiling Point | 64 °C at 12 mmHg | [4] |
| Specific Gravity (20/20) | 1.19 | [4] |
| Refractive Index (n20/D) | 1.41 | [4] |
| Flash Point | 82 °C | [4] |
| Purity | >98.0% (GC) | [3][4] |
| Synonyms | Formic Acid Cyanomethyl Ester | [3][4] |
| CAS Number | 150760-95-5 | [3] |
Note on Spectroscopic Data: Detailed, publicly available experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for cyanomethyl formate are limited. Researchers are advised to acquire this data on their own purified samples for full characterization.
Experimental Protocols
Synthesis of Cyanomethyl Formate
A reported method for the synthesis of cyanomethyl formate involves the reaction of potassium formate with chloroacetonitrile in a suitable solvent.[1]
Materials:
-
Potassium formate
-
Chloroacetonitrile
-
Anhydrous sulfolane
Procedure:
-
Suspend potassium formate (0.2 mol) in anhydrous sulfolane (30 mL).
-
Add chloroacetonitrile (0.2 mol) dropwise to the suspension while stirring.
-
Heat the reaction mixture and stir until the reaction is complete (monitoring by appropriate analytical techniques such as TLC or GC is recommended).
-
Upon completion, the product, cyanomethyl formate, can be isolated and purified by distillation under reduced pressure.[1]
A visual representation of this workflow is provided in the diagrams section.
General Procedure for N-Formylation of Amines
Cyanomethyl formate is an effective reagent for the formylation of primary and secondary amines under mild and neutral conditions.[1]
Materials:
-
Amine substrate
-
Cyanomethyl formate
-
(Optional) Imidazole as a catalyst for less reactive amines
Procedure:
-
Dissolve the amine substrate in a suitable solvent.
-
Add cyanomethyl formate (typically in slight excess) to the solution at room temperature. For many aliphatic and aromatic amines, the reaction is exothermic.[1]
-
Stir the reaction mixture at room temperature until completion. The progress of the reaction can be monitored by TLC or GC.
-
For less reactive amines, such as nitroanilines, a catalytic amount of imidazole may be required, and gentle heating may be necessary.[1]
-
Upon completion, the formamide product can be isolated using standard work-up procedures, often involving washing with water and extraction with an organic solvent, followed by drying and solvent evaporation.
General Procedure for O-Formylation of Alcohols
The formylation of primary and secondary alcohols using cyanomethyl formate typically requires a catalyst.[1]
Materials:
-
Alcohol substrate
-
Cyanomethyl formate
-
Imidazole (catalytic amount)
Procedure:
-
Mix the alcohol substrate with cyanomethyl formate.
-
Add a catalytic amount of imidazole to the mixture.
-
Stir the reaction at an appropriate temperature until the starting material is consumed, as monitored by TLC or GC.
-
The resulting alkyl formate can be isolated and purified by standard methods such as distillation or chromatography.[1]
Chemical Reactivity and Applications
The primary chemical reactivity of cyanomethyl formate stems from its nature as an activated ester of formic acid. The electron-withdrawing cyanomethyl group makes the formyl carbon susceptible to nucleophilic attack.
Formylating Agent
Cyanomethyl formate serves as a chemoselective formylating reagent.[2] It readily reacts with nucleophiles such as amines and, under catalytic conditions, alcohols to provide the corresponding formamides and formates in moderate to high yields.[1] A key advantage of this reagent is that the reactions can often be performed under mild and neutral conditions.[1] In the case of molecules with multiple functional groups, such as ethanolamine, cyanomethyl formate has been shown to selectively N-formylate the amino group.[1]
A diagram illustrating the general mechanism of formylation is provided below.
Mandatory Visualizations
Caption: Synthesis Workflow of Cyanomethyl Formate.
Caption: General Formylation Mechanism.
Safety Information
Cyanomethyl formate is a chemical that should be handled with care in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled.[4] It can also cause skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
Cyanomethyl formate is a valuable and efficient reagent for the formylation of amines and alcohols. Its ease of synthesis and the mild conditions required for its reactions make it a useful tool in organic synthesis. While its direct application in drug development and interactions with specific biological pathways have not been extensively reported, its role in the synthesis of formylated compounds, which are important motifs in many biologically active molecules, is significant. Further research into the broader applications and biological relevance of cyanomethyl formate may reveal new opportunities for this versatile reagent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Cyanomethyl Formate | 150760-95-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Cyanomethyl Formate [Formylating Reagent] | CymitQuimica [cymitquimica.com]
- 4. Cyanomethyl Formate | 150760-95-5 | TCI Deutschland GmbH [tcichemicals.com]
- 5. chemscene.com [chemscene.com]
